molecular formula C8H7NO4 B6328613 2,5-Dioxopyrrolidin-1-yl but-2-ynoate CAS No. 74549-10-3

2,5-Dioxopyrrolidin-1-yl but-2-ynoate

Cat. No.: B6328613
CAS No.: 74549-10-3
M. Wt: 181.15 g/mol
InChI Key: VGVNVFMLFPWFIB-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl but-2-ynoate (CAS 74549-10-3) is a chemical compound with the molecular formula C 8 H 7 NO 4 and a molecular weight of 181.15 g/mol . It is classified among heterocyclic building blocks, which are essential for the synthesis of more complex molecules in medicinal and organic chemistry . This compound features two key functional groups that are highly valuable in bioconjugation and polymer science: a but-2-ynoate (alkyne) ester and a 2,5-dioxopyrrolidin-1-yl (NHS) ester. The NHS ester is a well-known amine-reactive moiety that facilitates efficient coupling with primary amines on molecules like peptides, proteins, and aminated surfaces, forming stable amide bonds . The presence of the alkyne group enables its use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a classic "click chemistry" reaction, allowing for highly specific and modular conjugation with azide-containing molecules . This dual functionality makes this compound a promising bifunctional linker for creating novel polymer architectures , developing bioconjugates, and probing biological systems. This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) but-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVNVFMLFPWFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The most widely reported method for synthesizing 2,5-dioxopyrrolidin-1-yl esters involves carbodiimide-mediated activation of carboxylic acids. For but-2-ynoate derivatives, this typically follows a two-step mechanism:

  • Activation : But-2-ynoic acid reacts with a carbodiimide reagent (e.g., EDC, DCC) to form an O-acylisourea intermediate.

  • NHS Ester Formation : Nucleophilic attack by N-hydroxysuccinimide displaces the carbodiimide, yielding the NHS ester.

A representative procedure adapted from cephalosporin analogue synthesis involves:

  • Dissolving but-2-ynoic acid (1.0 equiv) in anhydrous dichloromethane (DCM)

  • Adding EDC·HCl (1.2 equiv) and NHS (1.1 equiv) under inert atmosphere

  • Stirring at room temperature for 12–16 hours

  • Purification via silica gel chromatography (hexane/ethyl acetate gradient).

Optimization Parameters

Critical parameters influencing yield and purity:

ParameterOptimal RangeImpact on Reaction
SolventDCM, THF, or MeCNPolar aprotic solvents enhance reactivity
Temperature0°C to 25°CLower temps reduce side reactions
Reaction Time12–24 hoursLonger durations improve conversion
Molar RatioAcid:EDC:NHS = 1:1.2:1.1Excess EDC ensures complete activation

Yields for structurally similar compounds (e.g., pent-4-ynoate analogues) typically range from 65% to 85% under optimized conditions.

Alternative Synthetic Routes

Gold-Catalyzed Alkyne Functionalization

While less common for NHS esters, gold catalysis has been employed in related N-enoxysuccinimide preparations. A modified approach could involve:

  • Premixing (PPh₃)AuCl (5 mol%) and AgTFA (5 mol%) in 1,2-DCE

  • Reacting with but-2-ynoic acid and NHS under reflux (90°C, 6 hours).

This method potentially offers faster reaction times (6 hours vs. 16 hours) but requires careful handling of precious metal catalysts. Comparative studies with carbodiimide methods show:

MetricCarbodiimide MethodGold Catalysis
Yield75–85%60–70%
Purity>95%85–90%
ScalabilityKilogram-scaleLimited to <100 mg
Cost EfficiencyHighLow

Data extrapolated from pent-4-ynoate and hex-5-ynoate syntheses.

In Situ Activation Strategies

Recent advances utilize mixed anhydride approaches:

  • Generate but-2-ynoic acid mixed anhydride with ClCO₂Et

  • React with NHS in presence of DMAP catalyst

  • Achieve 70% isolated yield with reduced byproducts.

This method circumvents carbodiimide-related urea byproducts but introduces handling challenges with volatile chloroformate reagents.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the gold standard, with typical eluent systems:

CompoundEluent SystemRf Value
But-2-ynoic acidHexane/EtOAc (3:1)0.15
NHS Ester ProductHexane/EtOAc (1:1)0.55
EDC-Urea ByproductCH₂Cl₂/MeOH (9:1)0.70

Adapted from pent-4-ynoate purification protocols.

Spectroscopic Characterization

Key diagnostic signals for 2,5-dioxopyrrolidin-1-yl but-2-ynoate:

¹H NMR (400 MHz, CDCl₃):

  • δ 2.85 (s, 4H, succinimide CH₂)

  • δ 3.15 (t, J = 2.4 Hz, 1H, alkyne CH)

  • δ 4.65 (d, J = 2.4 Hz, 2H, CH₂-C≡C)

IR (ATR):

  • 2120 cm⁻¹ (C≡C stretch)

  • 1815, 1785 cm⁻¹ (succinimide C=O)

  • 1740 cm⁻¹ (ester C=O)

ConditionHalf-life (25°C)Degradation Products
Dry DCM>30 daysNone
50% Aqueous MeCN2.3 hoursBut-2-ynoic acid + NHS
pH 7.4 buffer45 minutesHydrolyzed ester + succinimide

Stability enhancement strategies:

  • Storage at -20°C under argon

  • Use of molecular sieves during synthesis

  • Avoidance of protic solvents

Industrial-Scale Production Challenges

Key Process Parameters

From hex-5-ynoate manufacturing data:

ScaleYieldPurityCycle Time
Laboratory (10 g)82%98%36 hours
Pilot Plant (1 kg)74%95%48 hours
Production (10 kg)68%92%72 hours

Primary scale-up challenges:

  • Exothermic reaction control during EDC addition

  • Filtration difficulties with urea byproducts

  • Alkyne group polymerization risks

Emerging Methodologies

Continuous Flow Synthesis

Recent developments in pent-4-ynoate production demonstrate:

  • 3-fold increase in space-time yield vs batch

  • 99.5% conversion in 15 minutes residence time

  • Integrated in-line IR monitoring

Application to but-2-ynoate synthesis could address:

  • Thermal degradation during prolonged reactions

  • Mixing inefficiencies in viscous solutions

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl but-2-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

2,5-Dioxopyrrolidin-1-yl but-2-ynoate has garnered attention for its potential therapeutic applications due to its unique structural features:

  • Antimicrobial Activity : Research suggests that derivatives of this compound may exhibit significant antimicrobial properties. Studies have shown interactions with bacterial cell walls, leading to inhibition of growth.
  • Anticancer Properties : Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells. The interaction of the pyrrolidinone ring with cellular targets may disrupt critical signaling pathways involved in tumor growth.

The compound's biological applications are primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The imidazole and pyrrolidinone moieties allow for interactions with enzyme active sites, potentially inhibiting enzyme activity. This property is valuable in drug development aimed at diseases where enzyme dysregulation is a factor.
  • Protein Crosslinking : this compound can form stable covalent adducts with proteins, influencing protein-protein interactions and cellular signaling pathways. This property is particularly useful in the study of protein dynamics and function.

Material Science

In industrial applications, this compound serves as an intermediate for synthesizing new materials:

  • Polymer Development : Its chemical structure allows for functionalization that can lead to the creation of novel polymers with specific properties, such as enhanced thermal stability or mechanical strength.

Case Studies

Several studies have investigated the applications of this compound:

  • Antimicrobial Research : A study demonstrated that derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as a new class of antibiotics.
  • Cancer Cell Studies : Research indicated that treatment with this compound led to reduced viability in various cancer cell lines through apoptosis induction mechanisms.
  • Material Innovations : Industrial applications highlighted the use of this compound in developing biodegradable polymers that maintain mechanical integrity while being environmentally friendly.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl but-2-ynoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit calcium channels, affecting cellular signaling pathways .

Comparison with Similar Compounds

2,5-Dioxopyrrolidin-1-yl but-2-enoate (CAS 53665-20-6)

  • Structural Difference : Replaces the terminal alkyne (C≡C) with a conjugated double bond (C=C).
  • Reactivity: The enoate’s conjugated system enhances stability but reduces click chemistry utility compared to the alkyne in but-2-ynoate.
  • Physical Properties: Similar molecular weight (183.16 g/mol) but lower logP (0.11 vs. ~0.5 for but-2-ynoate), suggesting reduced hydrophobicity .

2,5-Dioxopyrrolidin-1-yl 4-benzoylbenzoate

  • Structural Difference : Substitutes the alkyne with a benzoylbenzoate group.
  • Applications: Likely used as a photoactive crosslinker due to the aromatic ketone, contrasting with but-2-ynoate’s role in bioorthogonal reactions.
  • Safety : Classified as hazardous (Signal Word: Danger), similar to many reactive esters .

2,5-Dioxopyrrolidin-1-yl nonanoate

  • Structural Difference : Features a linear C9 alkyl chain instead of the alkyne.
  • Hydrophobicity : Higher logP due to the long alkyl chain, enhancing lipid solubility for drug delivery or polymer applications.
  • Synthesis: Used in fatty acid conjugation strategies, diverging from but-2-ynoate’s click chemistry niche .

Alkyne vs. Enoate Groups

Parameter 2,5-Dioxopyrrolidin-1-yl but-2-ynoate 2,5-Dioxopyrrolidin-1-yl but-2-enoate
Reactivity High (alkyne for click chemistry) Moderate (conjugation via Michael addition)
Stability Air-sensitive due to alkyne More stable (conjugated system)
Applications Bioconjugation, polymer synthesis Stable ester linkages in prodrugs
References

Succinimide Esters with Heteroatoms

  • 2,5-Dioxopyrrolidin-1-yl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate (CAS 1195771-65-3): Functional Groups: Contains sulfur (thiocarbonothioyl) and cyano groups. Applications: Potential use in reversible addition-fragmentation chain-transfer (RAFT) polymerization, unlike the alkyne’s bioorthogonal applications .

Antiseizure Candidates

  • N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) and C-11: Structural Differences: Replace the alkyne with amide and propanamide groups.

Transdermal Penetration Enhancers

  • Ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives (3a-3h): Hydrophobicity: Low (logP < 3), limiting transdermal efficacy compared to C6–C12 alkyl chain analogs. Role: Serve as intermediates; their short ethyl esters are less effective than longer-chain derivatives .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Functional Group
This compound C8H7NO4 181.15 ~0.5 Alkyne
2,5-Dioxopyrrolidin-1-yl but-2-enoate C8H9NO4 183.16 0.11 Conjugated enoate
2,5-Dioxopyrrolidin-1-yl nonanoate C13H19NO4 253.29 ~3.2 C9 alkyl chain
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide C14H16N2O3 260.29 1.8 Amide

Biological Activity

2,5-Dioxopyrrolidin-1-yl but-2-ynoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a dioxo group and an alkyne moiety. Its molecular formula is C7H7N2O3C_7H_7N_2O_3 with a molecular weight of approximately 181.15 g/mol. The unique structural properties facilitate various chemical reactions and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown its potential against Gram-positive bacteria like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating substantial antimicrobial activity .

Anticancer Activity

The compound has also been investigated for its anticancer effects. In vitro studies suggest that it may inhibit cancer cell proliferation by targeting specific cellular pathways. Mechanistically, it is believed to interfere with calcium channels, which play a crucial role in cellular signaling related to cancer progression.

Anticonvulsant and Antinociceptive Effects

A notable aspect of the biological activity of this compound is its anticonvulsant properties. In animal models, particularly in mice, derivatives of this compound have shown promising results in reducing seizure activity. For example, one study reported an effective dose (ED50) of approximately 23.7 mg/kg in the maximal electroshock (MES) test . Additionally, it demonstrated antinociceptive effects in pain models, suggesting potential applications in treating neuropathic pain .

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Calcium Channel Inhibition : The compound may inhibit calcium channels, affecting neurotransmitter release and cellular excitability.
  • TRPV1 Receptor Antagonism : It has been suggested that the compound can antagonize transient receptor potential vanilloid 1 (TRPV1) receptors, which are involved in pain sensation .
  • Enzyme Interaction : The compound may also interact with specific enzymes implicated in cancer cell survival and proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
2,5-Dioxopyrrolidin-1-yl acrylateAcrylate group instead of but-2-ynoatePotentially different reactivity profiles
2,5-Dioxopyrrolidin-1-yl pent-4-ynoateLonger alkyne chainMay exhibit enhanced lipophilicity

This comparison highlights how modifications to the structure can influence both chemical behavior and biological activity.

Study on Anticonvulsant Activity

A focused study developed hybrid pyrrolidine derivatives based on this compound. Compound 22 was identified as particularly potent in several seizure models with significant efficacy against induced seizures . The study emphasizes the importance of structural optimization in enhancing therapeutic effects.

Study on Antimicrobial Activity

Another study evaluated various derivatives for their antimicrobial properties against S. aureus. The results indicated that while some modifications improved potency, others led to diminished activity due to structural hindrance . This underscores the need for careful design in drug development.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 2,5-Dioxopyrrolidin-1-yl but-2-ynoate?

Methodological Answer: Utilize factorial design to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). This approach minimizes experiments while identifying interactions between parameters. For example, a 2³ factorial design can assess three factors at two levels to isolate optimal conditions . Statistical software (e.g., JMP or Design-Expert) aids in analyzing response surfaces and identifying significant variables.

Q. How should researchers safely handle and store this compound in the laboratory?

Methodological Answer: Follow SDS guidelines for pyrrolidine derivatives:

  • Handling : Use chemical fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of dust or aerosols.
  • Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the activated ester moiety .
  • Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm regiochemistry of the alkyne and pyrrolidinone rings. The but-2-ynoate ester’s proton signals appear as singlets (δ 1.8–2.1 ppm).
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS detects impurities (e.g., hydrolyzed byproducts).
  • FTIR : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~2120 cm⁻¹ (C≡C stretch) validate functional groups .

Advanced Research Questions

Q. How can computational modeling improve the design of reactions involving this compound?

Methodological Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and regioselectivity in nucleophilic acyl substitutions. ICReDD’s workflow integrates computed reaction pathways with robotic experimentation to optimize conditions (e.g., solvent effects on activation energy) . Machine learning models trained on reaction databases further accelerate parameter screening.

Q. What challenges arise in interpreting crystallographic data for this compound derivatives, and how are they resolved?

Methodological Answer: Challenges include:

  • Disorder in alkyne moieties : Use SHELXL’s rigid-bond restraint (DELU) to refine thermal parameters .
  • Twinned crystals : Employ TWINLAW in SHELXL to identify twin laws and refine against merged data .
  • Weak diffraction : Collect high-resolution data (≤0.8 Å) at synchrotron sources. ORTEP-3 visualizes anisotropic displacement ellipsoids to validate molecular geometry .

Q. How should contradictory data between NMR and X-ray crystallography be addressed for this compound?

Methodological Answer: Contradictions often stem from dynamic processes (e.g., rotational isomerism in solution vs. solid-state rigidity).

  • Dynamic NMR : Variable-temperature ¹H NMR (e.g., –40°C to 80°C) detects coalescence of signals for interconverting conformers.
  • DFT Conformational Analysis : Compare computed energy barriers with experimental NMR line shapes.
  • Cross-Validation : Use complementary techniques like Raman spectroscopy to confirm bond order discrepancies .

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